molecular formula C13H14N4O3 B2574785 4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325303-21-6

4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B2574785
CAS RN: 1325303-21-6
M. Wt: 274.28
InChI Key: PGAWHWTUOOZGDC-UHFFFAOYSA-N
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Description

“4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a dimethoxyphenyl group and an azidomethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

This compound could potentially participate in various chemical reactions. The azide group could undergo reactions such as Staudinger reduction or click chemistry, and the oxazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Fluorescent Properties

  • A study by Tang and Verkade (1996) explored the synthesis of optically active oxazoles with high fluorescence quantum yields, which could be relevant to the compound . They focused on synthesizing chiral auxiliary-bearing isocyanides as synthons.

Photochemical Cycloadditions

  • Research by Schmid et al. (1974) investigated the photochemical cycloadditions of azirines, which are structurally related to oxazoles. This process can yield oxazoles through photolysis in the presence of acid chlorides.

Synthesis of 4-Oxazolones and 4-Thiazolones

  • Ramirez et al. (1975) described the synthesis of 2-substituted 4-oxazolones, which have parallels to the target compound. Their research involved the reaction of dioxaphospholene with carbamyl isocyanates.

Nonlinear Optical Behaviour

  • A study by Murthy et al. (2013) synthesized novel oxazol-5-ones to investigate their nonlinear optical properties, potentially relevant for the optical applications of oxazole derivatives.

Corrosion Inhibition on Mild Steel

  • The work of Rahmani et al. (2018) explored oxazole derivatives as corrosion inhibitors on mild steel in a hydrochloric acid medium, indicating potential applications in material science and engineering for oxazole compounds.

Synthesis of Extended Oxazoles

  • Patil and Luzzio (2016) detailed the synthesis of extended oxazoles, providing insights into the synthetic versatility of oxazole derivatives. This research can be found in Tetrahedron Letters.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

4-(azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-11(7-15-17-14)16-13(20-8)10-5-4-9(18-2)6-12(10)19-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAWHWTUOOZGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazole

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